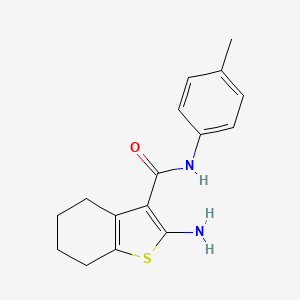

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Vue d'ensemble

Description

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the reaction of 4-methylphenylamine with a suitable benzothiophene precursor under controlled conditions. One common method involves the use of a cyanoacetylation reaction, where the amine group of 4-methylphenylamine reacts with a cyanoacetate derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, catalytic hydrogenation, and crystallization are often employed to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxamide groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Anti-Cancer Agent

Research indicates that derivatives of benzothiophene compounds exhibit anti-cancer properties. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Its mechanism of action may involve the modulation of specific molecular targets, including enzymes and receptors associated with cancer progression .

Neuroprotective Effects

Studies have suggested that compounds similar to 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer's disease, where the compound could potentially inhibit neuroinflammation and oxidative stress .

Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-methylphenylamine with suitable precursors under controlled conditions. Common methods include cyanoacetylation reactions and the use of catalysts to optimize yields .

Industrial Production

In industrial settings, large-scale synthesis is facilitated through optimized reaction conditions that ensure high purity and yield. Techniques such as solvent-free reactions and catalytic hydrogenation are often employed to enhance efficiency in production .

Biological Research

Mechanism of Action

The compound's interaction with specific molecular targets is crucial for its biological activity. It is believed to bind to certain enzymes or receptors, modulating their activity which can lead to various biological responses such as inhibition of cell growth or induction of programmed cell death (apoptosis) .

Case Studies

Several case studies have documented the effects of benzothiophene derivatives on various biological systems:

- Anti-cancer Activity: In vitro studies have demonstrated that these compounds can inhibit the growth of diverse cancer cell lines.

- Neuroprotective Studies: Research involving animal models has indicated potential benefits in mitigating neurodegenerative processes.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Potential anti-cancer agent; neuroprotective effects |

| Synthesis Techniques | Cyanoacetylation reactions; catalyst-assisted methods |

| Industrial Production | Optimized large-scale synthesis; solvent-free reactions |

| Biological Research | Mechanism involving enzyme/receptor modulation; documented case studies on efficacy |

Mécanisme D'action

The mechanism of action of 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-amino-N-(4-methylphenyl)propanamide

- 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide

- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

Compared to similar compounds, 2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzothiophene core and the presence of both amino and carboxamide groups make it a versatile compound for various applications .

Activité Biologique

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and structure-activity relationships (SAR) based on diverse research sources.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C₁₈H₂₂N₂OS

- CAS Number : 725226-64-2

The structural representation can be summarized as follows:

Cytostatic and Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant cytostatic activity. A study highlighted the synthesis of azomethine derivatives from this compound, which showed promising results against various cancer cell lines. The predicted biological activities included:

- Cytostatic Effects : Inhibition of cancer cell proliferation.

- Antitubercular Activity : Potential effectiveness against Mycobacterium tuberculosis.

- Anti-inflammatory Properties : Reduction in inflammatory markers in vitro.

The cytostatic activity was particularly noted in azomethine derivatives synthesized through the interaction of aromatic aldehydes with the base compound .

The mechanism by which these compounds exert their biological effects remains an area of active research. Initial studies suggest that they may interfere with cellular processes such as DNA replication and protein synthesis. The presence of the benzothiophene moiety is believed to play a crucial role in enhancing the bioactivity of these compounds.

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reactions : Utilizing aromatic aldehydes to form azomethine derivatives.

- High Performance Liquid Chromatography (HPLC) : Employed for purity analysis and monitoring reaction progress.

The synthesis can be optimized by adjusting reaction conditions such as solvent choice and temperature to maximize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more potent derivatives. Key findings include:

- Substituents on the aromatic ring significantly influence biological activity.

- The presence of electron-donating groups enhances cytostatic activity.

A detailed SAR analysis is essential for guiding future modifications to improve efficacy and selectivity against target pathogens.

Case Studies

Several case studies have demonstrated the efficacy of related compounds derived from this compound:

- Antimicrobial Activity : A study reported that certain derivatives exhibited MIC values below 50 µM against various mycobacterial strains .

- Cytotoxicity Tests : In vitro assays indicated that some derivatives had IC50 values in the low micromolar range against human cancer cell lines.

| Compound Name | Activity Type | MIC/IC50 Value |

|---|---|---|

| Azomethine A | Antimicrobial | 30 µM |

| Azomethine B | Cytotoxic | 15 µM |

Propriétés

IUPAC Name |

2-amino-N-(4-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c1-10-6-8-11(9-7-10)18-16(19)14-12-4-2-3-5-13(12)20-15(14)17/h6-9H,2-5,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGILTGZRNIXPNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901140945 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83822-35-9 | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83822-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5,6,7-tetrahydro-N-(4-methylphenyl)benzo[b]thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901140945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.